molecular formula C15H21N3O B11824253 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11824253
M. Wt: 259.35 g/mol
InChI Key: BERFQAXOPHMVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-11(19)18-10-4-8-14(18)13-7-3-9-16-15(13)17-12-5-2-6-12/h3,7,9,12,14H,2,4-6,8,10H2,1H3,(H,16,17)

InChI Key

BERFQAXOPHMVLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.